molecular formula C21H23NO4 B2403816 Fmoc-N-(butyl)-glycine CAS No. 234442-58-1

Fmoc-N-(butyl)-glycine

Cat. No. B2403816
M. Wt: 353.418
InChI Key: AHCYCZGWKMLVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-(butyl)-glycine is a compound with the molecular formula C21H23NO4 . It has a molecular weight of 353.4 g/mol . The IUPAC name for this compound is 2-[butyl (9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid .


Synthesis Analysis

Fmoc-N-(butyl)-glycine can be synthesized using Fmoc solid-phase peptide synthesis (SPPS). This method has been widely used due to its robustness and the availability of a variety of protecting group strategies and coupling reagents . In one study, a substrate-tolerant amide coupling reaction was developed for amino acid monomers, including Fmoc-N-(butyl)-glycine .


Molecular Structure Analysis

The InChI string for Fmoc-N-(butyl)-glycine is InChI=1S/C21H23NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,2-3,12-14H2,1H3,(H,23,24) . The Canonical SMILES string is CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-N-(butyl)-glycine are typically associated with peptide synthesis. For instance, the Fmoc group can be removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .


Physical And Chemical Properties Analysis

Fmoc-N-(butyl)-glycine has a molecular weight of 353.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 8 . The exact mass is 353.16270821 g/mol, and the monoisotopic mass is also 353.16270821 g/mol . The topological polar surface area is 66.8 Ų .

Scientific Research Applications

Field: Peptide Synthesis

  • Fmoc is widely used in solid phase peptide synthesis (SPPS), a method for the production of peptides .
  • In SPPS, Fmoc serves as a protective group for the amino group during the synthesis process .
  • The Fmoc group is removed (deprotected) in the presence of a base, allowing the next amino acid to be added to the growing peptide chain .

Field: Protein Synthesis

  • Fmoc is also used in protein synthesis, particularly in the production of larger proteins .
  • The Fmoc group serves as a protective group for the N-terminal cysteine of the middle peptide thioester segment(s) .
  • This allows for the production of larger proteins through a process known as native chemical ligation .

Field: Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

  • Fmoc Solid Phase Peptide Synthesis (SPPS) is a method that has been largely used to achieve larger quantities of peptides .
  • Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
  • In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .

Field: Efficient Chemical Protein Synthesis

  • Fmoc is used in an operationally simple method to facilitate chemical protein synthesis by fully convergent and one-pot native chemical ligations .
  • The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
  • The Fmoc group is readily removed after ligation by short exposure (<7 min) to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Field: Hydrogelation of Double Fmoc-functionalized L-lysine

  • An additional Fmoc-moiety in the hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) has been demonstrated .
  • Although several hydrogels have been prepared from mono Fmoc-functionalized amino acids, the importance of an additional Fmoc-moiety has been highlighted .

Field: Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

  • Fmoc Solid Phase Peptide Synthesis (SPPS) is a method that has been largely used to achieve larger quantities of peptides .
  • Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
  • In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, compounds like Fmoc-N-(butyl)-glycine could play a significant role in future peptide drug discovery and development .

properties

IUPAC Name

2-[butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,2-3,12-14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYCZGWKMLVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-(butyl)-glycine

Citations

For This Compound
1
Citations
MR Levengood, CC Kerwood, C Chatterjee… - …, 2009 - Wiley Online Library
… Furthermore, Fmoc-N-isopropyl and Fmoc-N-butyl glycine were synthesized and incorporated in place of Ile31 and Met40, respectively. Each of the peptoid-containing substrates was …

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